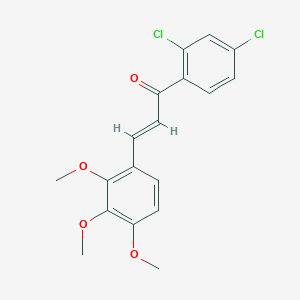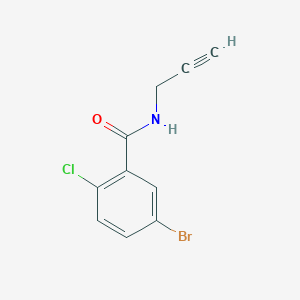![molecular formula C19H14N2O2S B3077040 4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine CAS No. 1043874-94-7](/img/structure/B3077040.png)
4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine
Vue d'ensemble
Description
4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Méthodes De Préparation
The synthesis of 4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine typically involves multi-step reactions. One common method includes the condensation of 1-chloro-(4-tolyloxy) benzene with 1-(4-hydroxylphenyl) ethanone, followed by condensation with various aromatic aldehydes. The resulting chalcones are then refluxed with guanidine to yield the desired pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Applications De Recherche Scientifique
4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes critical for bacterial growth or cancer cell proliferation. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrimidine derivatives such as:
- 4-(2-Methoxyphenoxy)-6-phenylthieno[3,2-d]pyrimidine
- 4-(4-Methoxyphenoxy)phenyl-6-phenylpyrimidine
- Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines
Compared to these compounds, 4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine exhibits unique properties such as enhanced antimicrobial and anticancer activities, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
4-(4-methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-22-14-7-9-15(10-8-14)23-19-17-16(11-12-24-17)20-18(21-19)13-5-3-2-4-6-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWMVQDWOVQGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC3=C2SC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Aminobutyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B3076957.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3076959.png)
![N-[(quinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3076967.png)





![4-[(4-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3077012.png)





